molecular formula C14H18FNO5 B3059258 (2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(2-fluorophenyl)-2-hydroxypropanoic acid CAS No. 959583-93-8

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(2-fluorophenyl)-2-hydroxypropanoic acid

Cat. No.: B3059258
CAS No.: 959583-93-8
M. Wt: 299.29 g/mol
InChI Key: DRVAGMJRKFOTGK-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chiral β-hydroxy-α-amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group, a 2-fluorophenyl substituent, and a hydroxyl group at the β-position. Its (2S,3S) stereochemistry and fluorine substitution at the ortho position of the phenyl ring distinguish it from related analogues. The Boc group enhances stability during synthetic processes, making it a critical intermediate in peptide synthesis and drug development .

Properties

IUPAC Name

(2S,3S)-3-(2-fluorophenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO5/c1-14(2,3)21-13(20)16-10(11(17)12(18)19)8-6-4-5-7-9(8)15/h4-7,10-11,17H,1-3H3,(H,16,20)(H,18,19)/t10-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVAGMJRKFOTGK-QWRGUYRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1F)C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1F)[C@@H](C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376145
Record name N-Boc-(2S,3S)-3-Amino-3-(2-fluoro-phenyl)-2-hydroxy-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959583-93-8
Record name N-Boc-(2S,3S)-3-Amino-3-(2-fluoro-phenyl)-2-hydroxy-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(2-fluorophenyl)-2-hydroxypropanoic acid is an amino acid derivative that has garnered attention in biochemical research due to its potential biological activities. This compound is characterized by its unique stereochemistry and a tert-butyloxycarbonyl (Boc) protecting group, which influences its reactivity and biological interactions.

  • Molecular Formula : C₁₅H₁₈FNO₄
  • Molecular Weight : 293.31 g/mol
  • CAS Number : 1217816-30-2
  • Structure :
    HOOC C C F C NH Boc R \text{HOOC C C F C NH Boc R }

The biological activity of this compound primarily involves its interaction with various biological pathways. The compound has been studied for its effects on:

  • Receptor Modulation : It acts on several receptors, including adrenergic and cannabinoid receptors, which are crucial for various physiological responses .
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as protein synthesis and cellular signaling .

Case Studies

  • Antimicrobial Activity : A study investigated the compound's antimicrobial properties against various bacterial strains. Results indicated that it exhibited significant antibacterial activity comparable to traditional antibiotics like Streptomycin, particularly against Gram-positive bacteria .
  • Anti-inflammatory Effects : Research has shown that derivatives of this compound can modulate inflammatory responses in vitro. They were found to downregulate cytokine production in macrophages, suggesting potential therapeutic applications in inflammatory diseases .
  • Neuroprotective Potential : Another study explored the neuroprotective effects of related compounds in models of neurodegeneration. The findings indicated that these compounds could protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative disorders .

Biological Activity Summary

Activity TypeDescriptionReference
AntibacterialEffective against Gram-positive bacteria
Anti-inflammatoryReduces cytokine levels in macrophages
NeuroprotectiveProtects neuronal cells from oxidative stress

Interaction with Biological Targets

Target TypeSpecific TargetEffect
ReceptorAdrenergic ReceptorsModulation of activity
EnzymeVarious metabolic enzymesInhibition observed

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group acts as a transient protective moiety for the amine, enabling selective deprotection under acidic conditions. This step is pivotal for subsequent functionalization in drug synthesis.

Reaction Conditions Outcome Reference
Trifluoroacetic acid (TFA) in DCMCleaves Boc group to yield free amine; mild conditions preserve stereochemistry
HCl in dioxane (4M)Generates hydrochloride salt of the amine; compatible with aqueous workups
H<sub>2</sub>SO<sub>4</sub> (conc.)Rapid deprotection but risks side reactions with hydroxyl/carboxylic acid

Mechanistic Insight : Acidic conditions protonate the Boc carbonyl, triggering elimination of CO<sub>2</sub> and isobutylene to release the amine .

Carboxylic Acid Functionalization

The carboxylic acid undergoes derivatization to enhance solubility or enable peptide coupling.

Reaction Reagents/Conditions Product Application Reference
EsterificationMethanol/H<sub>2</sub>SO<sub>4</sub>, refluxMethyl ester derivativeProdrug synthesis
Amide FormationEDCI, HOBt, DIPEA in DMFAmide-linked conjugatesPeptide/protein coupling
Activation to acyl chlorideSOCl<sub>2</sub> or Oxalyl chlorideReactive intermediate for nucleophilic attackRapid derivatization

Key Note : Esterification is reversible under basic hydrolysis, enabling controlled release in prodrug systems .

Hydroxyl Group Modification

The secondary hydroxyl group participates in nucleophilic substitution or oxidation reactions.

Reaction Reagents Outcome Stereochemical Impact Reference
Tosylationp-Toluenesulfonyl chloride, pyridineTosylate intermediate (improved leaving group)Retains (2S,3S) configuration
Mitsunobu ReactionDIAD, PPh<sub>3</sub>, R-OHEther formation with inversion at C2Alters stereochemistry
Oxidation (controlled)Dess-Martin periodinaneKetone derivativeEliminates hydroxyl group

Industrial Relevance : Tosylation avoids hazardous reagents (e.g., thionyl chloride), aligning with green chemistry principles .

Role in Coupling Reactions

The compound’s carboxylic acid and amine functionalities enable its integration into larger pharmacophores.

Example Pathway :

  • Boc Deprotection : TFA-mediated cleavage yields free amine .

  • Peptide Coupling : EDCI/HOBt activates the carboxylic acid for amide bond formation with amino acids.

  • Hydroxyl Functionalization : Mitsunobu reaction introduces alkyl/aryl ethers for enhanced bioavailability .

Case Study : Derivatives of this compound are intermediates in DPP-IV inhibitors (e.g., Denagliptin) , where stereochemical integrity is critical for target binding .

Stability and Side Reactions

  • Thermal Degradation : Prolonged heating above 80°C may decarboxylate the carboxylic acid.

  • Racemization Risk : Strong bases or prolonged acidic conditions at C2/C3 can alter stereochemistry .

  • Fluorophenyl Reactivity : Electrophilic aromatic substitution is hindered due to electron-withdrawing fluorine .

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

Substituents on the aromatic ring significantly influence electronic properties, lipophilicity, and bioactivity. Key examples include:

Compound Name Molecular Formula MW (g/mol) CAS Number Substituent Key Differences
(2S,3S)-3-(Boc-amino)-3-phenyl-2-hydroxypropanoic acid C₁₄H₁₉NO₅ 281.30 32926-36-6 Phenyl Lacks fluorine; reduced electron-withdrawing effects
(2S,3S)-3-(Boc-amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid C₁₄H₁₇FNO₅ 298.15 959583-77-8 4-fluorophenyl Fluorine at para position; lower steric hindrance than 2-fluoro
(2S,3S)-3-(Boc-amino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid C₁₄H₁₇FNO₅ 298.15 1217649-15-4 3-fluorophenyl Fluorine at meta position; moderate electronic effects
(S)-2-(Boc-amino)-3-(4-chloro-3-fluorophenyl)propanoic acid C₁₄H₁₇ClFNO₄ 317.74 1629658-28-1 4-chloro-3-fluorophenyl Chlorine enhances lipophilicity; dual halogen effects
(3S)-3-(Boc-amino)-3-(2-thienyl)propanoic acid C₁₂H₁₇NO₄S 271.33 500770-66-1 2-thienyl Thiophene replaces phenyl; altered π-electron interactions

Key Observations :

  • 4-Fluorophenyl : Offers balanced electronic modulation with minimal steric effects, often preferred in pharmacokinetic optimization .
  • Chloro-Fluoro Hybrids : Enhanced binding affinity due to halogen bonding but may increase metabolic stability risks .

Stereochemical Variants

Stereochemistry critically impacts biological activity and synthetic pathways:

Compound Name CAS Number Configuration Key Differences
(2R,3R)-3-(Boc-amino)-3-(2-fluorophenyl)-2-hydroxypropanoic acid 1217770-09-6 (2R,3R) Enantiomeric pair; may exhibit divergent receptor interactions
(2R,3R)-3-(Boc-amino)-3-phenyl-2-hydroxypropanoic acid 59937-42-7 (2R,3R) Mirror image of phenyl analogue; inactive in chiral-specific pathways

Functional Group Modifications

Compound Name CAS Number Modification Key Differences
(2S,3S)-3-(Fmoc-amino)-3-(2-fluorophenyl)-2-hydroxypropanoic acid 959572-41-9 Fmoc protection Fluorenylmethyloxycarbonyl (Fmoc) group; labile under basic conditions
Methyl ester of (2S,3S)-3-(Boc-amino)-3-(4-fluorophenyl)-2-hydroxypropanoate 134362-34-8 Methyl ester Enhanced cell permeability but requires hydrolysis for activity

Implications :

  • Boc vs. Fmoc : Boc is stable under acidic conditions, whereas Fmoc is base-labile, enabling orthogonal protection strategies .
  • Ester Derivatives : Improve bioavailability but necessitate enzymatic activation in vivo .

Q & A

Q. How does the 2-fluorophenyl substituent influence the compound’s conformational stability?

  • Methodological Answer : Fluorine’s electronegativity induces intramolecular hydrogen bonding with the hydroxyl group, stabilizing the syn-periplanar conformation. Computational modeling (DFT at B3LYP/6-31G* level) and NOE NMR experiments can map spatial proximity between F and OH protons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(2-fluorophenyl)-2-hydroxypropanoic acid
Reactant of Route 2
(2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(2-fluorophenyl)-2-hydroxypropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.